

In Vitro and In Vivo Effects of Detajmum: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Detajmum*
Cat. No.: B15585656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmum, also known as Tachmalcor, is an antiarrhythmic compound classified as a Class I/C agent according to the Vaughan Williams classification.^[1] This classification is based on its significant electrophysiological effects on cardiac tissue, primarily through the blockade of fast sodium channels.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the currently available in vitro data on **Detajmum**, with a focus on its electrophysiological effects on cardiac myocytes. Due to a lack of publicly available research, this guide does not contain in vivo data. Detailed experimental protocols for the described in vitro studies are provided, alongside structured data tables and visualizations of its mechanism of action and experimental workflow.

In Vitro Effects of Detajmum

The primary body of research on the in vitro effects of **Detajmum** comes from electrophysiological studies on isolated cardiac preparations. These studies have demonstrated that **Detajmum** significantly alters the cardiac action potential, consistent with its classification as a Class I/C antiarrhythmic drug.^{[1][5]}

Electrophysiological Effects on Cardiac Action Potential

Studies utilizing conventional intracellular microelectrode techniques on isolated canine cardiac tissues have elucidated the specific effects of **Detajmium** on action potential parameters.[1][5]

Table 1: Effect of 1 μ M **Detajmium** on Action Potential Parameters in Dog Ventricular Muscle Fibers

Parameter	Control (Mean \pm SD)	Detajmium (1 μ M) (Mean \pm SD)	P-value	Significance
Resting Potential (RP)	Not Specified	No Significant Change	> 0.05	Not Significant
Action Potential Amplitude (APA)	Not Specified	No Significant Change	> 0.05	Not Significant
Action Potential Duration at 90% Repolarization (APD90)	Not Specified	No Significant Change	> 0.05	Not Significant
Effective Refractory Period (ERP)	Not Specified	No Significant Change	> 0.05	Not Significant
Maximum Rate of Depolarization (Vmax)	236.7 \pm 28.9 V/s	177.3 \pm 22.5 V/s	< 0.01	Significant
Data from Hala O, et al. J Cardiovasc Pharmacol. 1994 Oct;24(4):559-65.[1][5]				

Table 2: Effect of 1 μ M **Detajmium** on Action Potential Parameters in Dog Purkinje Fibers

Parameter	Control (Mean ± SD)	Detajmum (1 μM) (Mean ± SD)	P-value	Significance
Maximal Diastolic Potential	Not Specified	No Significant Change	> 0.05	Not Significant
Action Potential Amplitude (APA)	111.1 ± 12.3 mV	100.0 ± 2.5 mV	< 0.003	Significant
Action Potential Duration at 90% Repolarization (APD90)	359.0 ± 17.5 ms	262.1 ± 12.3 ms	< 0.001	Significant
Maximum Rate of Depolarization (Vmax)	687.5 ± 57.2 V/s	523.7 ± 58.2 V/s	< 0.001	Significant
Data from Hala O, et al. J Cardiovasc Pharmacol. 1994 Oct;24(4):559-65. [5]				

Frequency-Dependent Block and Recovery Kinetics

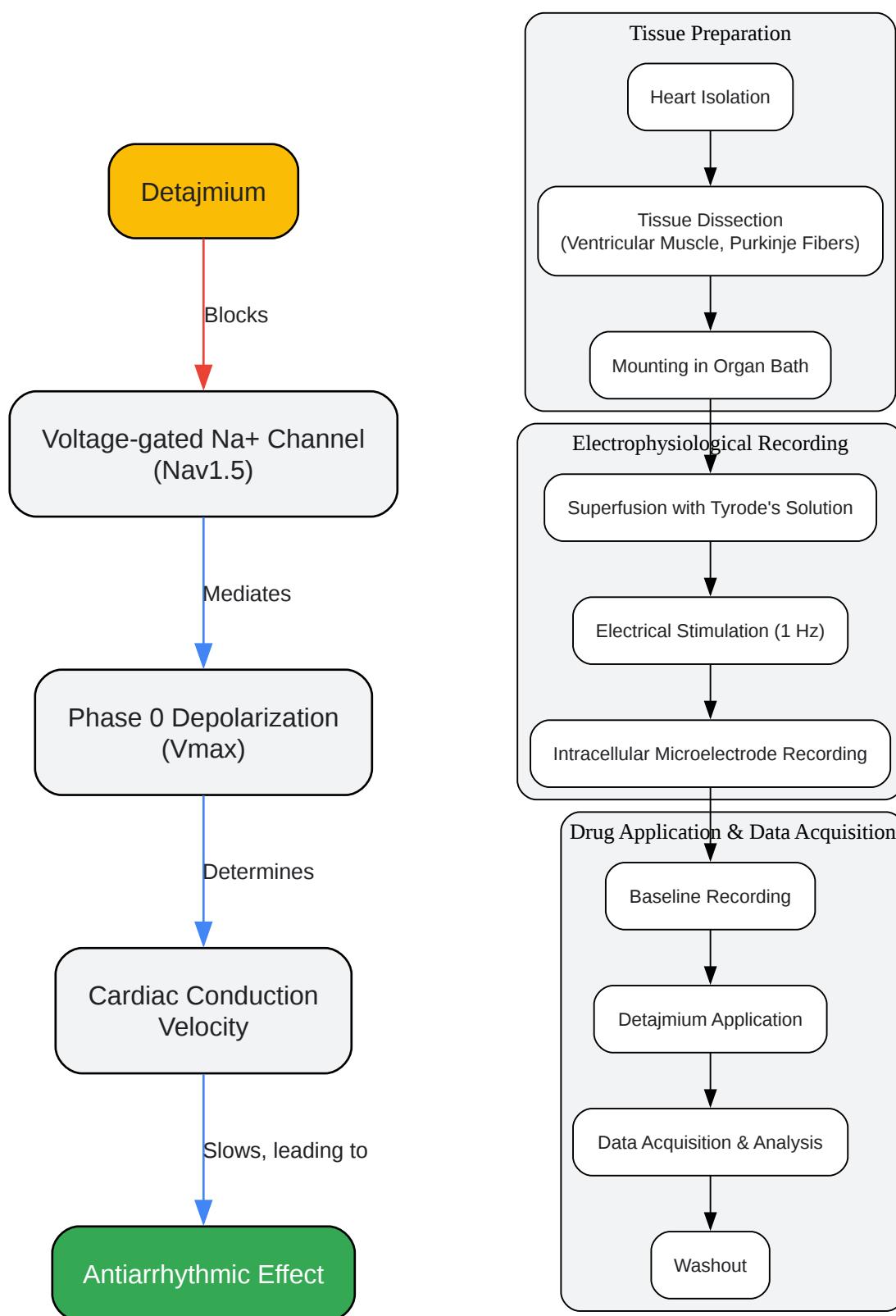

The inhibitory effect of **Detajmum** on the maximum rate of depolarization (Vmax) is frequency-dependent.[\[5\]](#) Furthermore, the recovery from this block is notably slow.

Table 3: Recovery Kinetics of Vmax Block by **Detajmum**

Parameter	Value (Mean ± SD)
Time Constant of Recovery	348.16 ± 57.43 s
Data from Hala O, et al. J Cardiovasc Pharmacol. 1994 Oct;24(4):559-65. [1]	

Proposed Mechanism of Action

Detajmum is classified as a Class I/C antiarrhythmic agent.^[1] The primary mechanism of action for this class of drugs is the potent blockade of the fast sodium channels (Nav1.5) in the cardiac muscle cell membrane. This action leads to a significant decrease in the maximum rate of depolarization (Phase 0) of the cardiac action potential, resulting in slowed conduction velocity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. protocols.io [protocols.io]
- 2. Electrophysiology - Wikipedia [en.wikipedia.org]
- 3. Intracellular Recording of Cardiomyocytes by Integrated Electrical Signal Recording and Electrical Pulse Regulating System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intracellular cardiomyocytes potential recording by planar electrode array and fibroblasts co-culturing on multi-modal CMOS chip - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro and In Vivo Effects of Detajmum: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15585656#in-vitro-and-in-vivo-effects-of-detajmum\]](https://www.benchchem.com/product/b15585656#in-vitro-and-in-vivo-effects-of-detajmum)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com